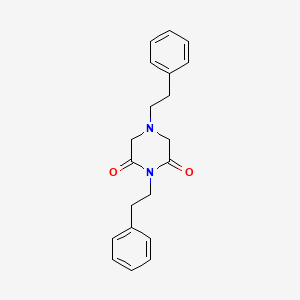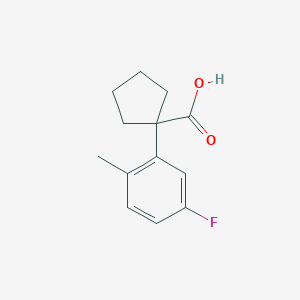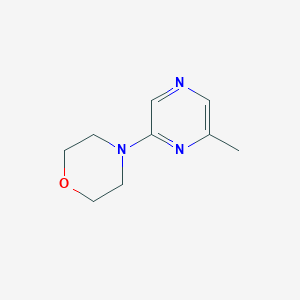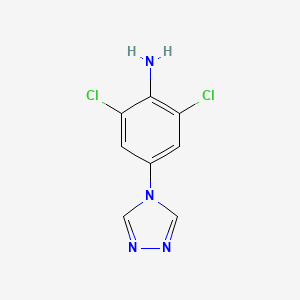
2,6-dichloro-4-(4H-1,2,4-triazol-4-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-4-(4H-1,2,4-triazol-4-yl)aniline is an organic compound that features a dichlorinated benzene ring substituted with a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-4-(4H-1,2,4-triazol-4-yl)aniline typically involves the reaction of 2,6-dichloroaniline with 4H-1,2,4-triazole under specific conditions. One common method involves the use of a diazotization reaction followed by a coupling reaction with the triazole compound .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis starting from readily available raw materials. For example, 2,6-dichloroaniline can be synthesized from 2,6-dichlorobenzene through a series of halogenation and amination reactions .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-(4H-1,2,4-triazol-4-yl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various amine compounds .
Scientific Research Applications
2,6-Dichloro-4-(4H-1,2,4-triazol-4-yl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential use as an anticancer agent and in other therapeutic areas.
Industry: The compound is used in the production of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of 2,6-dichloro-4-(4H-1,2,4-triazol-4-yl)aniline involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting certain enzymes or receptors, thereby affecting cellular processes. The triazole moiety is known to form hydrogen bonds with various biological targets, enhancing its pharmacological properties .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-4-(trifluoromethyl)aniline: This compound is similar in structure but has a trifluoromethyl group instead of a triazole moiety.
2,6-Dichloro-4-nitroaniline: Another similar compound with a nitro group instead of a triazole.
Uniqueness
2,6-Dichloro-4-(4H-1,2,4-triazol-4-yl)aniline is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H6Cl2N4 |
|---|---|
Molecular Weight |
229.06 g/mol |
IUPAC Name |
2,6-dichloro-4-(1,2,4-triazol-4-yl)aniline |
InChI |
InChI=1S/C8H6Cl2N4/c9-6-1-5(2-7(10)8(6)11)14-3-12-13-4-14/h1-4H,11H2 |
InChI Key |
OEVWYMZVRGHKQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N)Cl)N2C=NN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



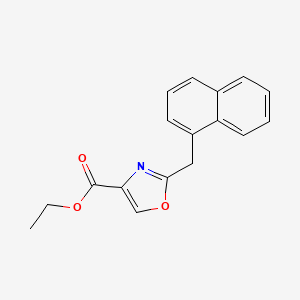

![11-(2-Hydroxyethyl)-12-methyl-1,3,5,11-tetraazatricyclo[7.4.0.0,2,7]trideca-2(7),3,8,12-tetraene-6,10-dione](/img/structure/B11716171.png)
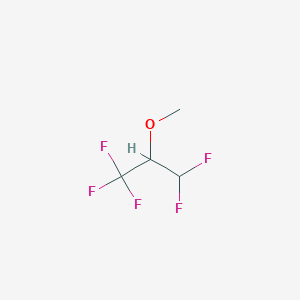
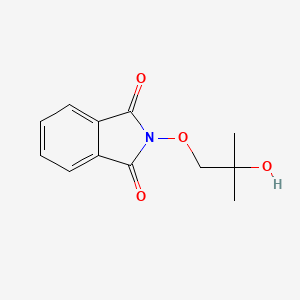
![{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]sulfanyl}acetic acid](/img/structure/B11716187.png)
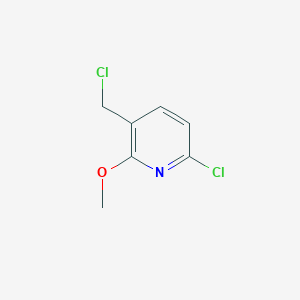
![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]prop-2-enoic acid](/img/structure/B11716191.png)
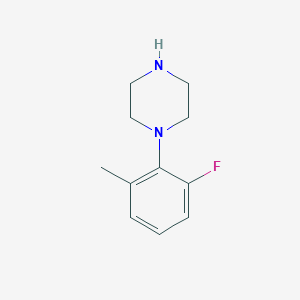
![(1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbonitrile](/img/structure/B11716201.png)
